molecular formula C13H16Cl3N3O3 B11950366 3-nitro-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide

3-nitro-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide

Cat. No.: B11950366
M. Wt: 368.6 g/mol
InChI Key: QGTASLKEGGOMNW-UHFFFAOYSA-N
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Description

3-nitro-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide is a complex organic compound with the molecular formula C13H16Cl3N3O3 and a molecular weight of 368.65 g/mol . This compound is known for its unique chemical structure, which includes a nitro group, a trichloroethyl group, and a diethylamino group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide typically involves multiple steps, starting with the nitration of benzamide to introduce the nitro groupSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing advanced equipment and stringent safety protocols to handle the reactive intermediates and hazardous chemicals involved. The process is optimized to maximize efficiency and minimize waste, adhering to environmental regulations and standards .

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-nitro-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-nitro-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trichloroethyl and diethylamino groups can interact with various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H16Cl3N3O3

Molecular Weight

368.6 g/mol

IUPAC Name

3-nitro-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide

InChI

InChI=1S/C13H16Cl3N3O3/c1-3-18(4-2)12(13(14,15)16)17-11(20)9-6-5-7-10(8-9)19(21)22/h5-8,12H,3-4H2,1-2H3,(H,17,20)

InChI Key

QGTASLKEGGOMNW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C(Cl)(Cl)Cl)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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